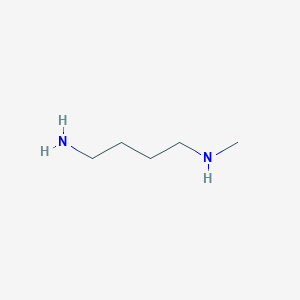

N-Methylputrescine

Vue d'ensemble

Description

N-Methylputrescine is a naturally occurring polyamine derivative that plays a crucial role in the biosynthesis of alkaloids, particularly nicotine and tropane alkaloids. It is formed by the methylation of putrescine, a process catalyzed by the enzyme putrescine N-methyltransferase. This compound is significant in plant secondary metabolism and is involved in various physiological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Methylputrescine is synthesized from putrescine through a methylation reaction. The enzyme putrescine N-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to putrescine, resulting in the formation of this compound . This reaction typically occurs under physiological conditions in the cytoplasm of plant cells.

Industrial Production Methods: Industrial production of this compound involves the cultivation of plants that naturally produce this compound, such as tobacco (Nicotiana tabacum). Genetic engineering techniques have been employed to overexpress the putrescine N-methyltransferase gene in these plants, leading to increased yields of this compound . Additionally, root cultures of transformed plants have been used to produce this compound in controlled environments .

Analyse Des Réactions Chimiques

Oxidative Deamination by N-Methylputrescine Oxidase (MPO)

This compound undergoes oxidative deamination via This compound oxidase (MPO) , a copper-containing amine oxidase, to form 4-methylaminobutanal. This product spontaneously cyclizes into the N-methyl-Δ¹-pyrrolinium cation , a precursor for nicotine and tropane alkaloids :

Kinetic Parameters :

| Enzyme | Substrate | (pkat mg) | (μM) |

|---|---|---|---|

| MPO1 (Wild-type) | This compound | 512 ± 87 | 57 ± 4 |

| MPO1 (Wild-type) | Putrescine | 750 ± 31 | 309 ± 23 |

| NtDAO1 (Wild-type) | This compound | 928 ± 50 | 478 ± 18 |

Key Findings :

-

Substrate Preference : MPO1 shows 5.4-fold higher affinity for this compound over putrescine .

-

Mutagenesis Insights : Substitution of Gly488 in NtDAO1 with Ala reduces for this compound from 478 μM to 293 μM, enhancing substrate specificity .

-

Localization : MPO1 is peroxisomal, requiring transport mechanisms for downstream alkaloid biosynthesis .

Interaction with Copper Amine Oxidases

This compound is also a substrate for retina-specific copper amine oxidase (AOC2) , which catalyzes its oxidation to 1-methylpyrrolinium :

Enzyme Properties :

-

Function : AOC2 primarily oxidizes monoamines (e.g., 2-phenylethylamine) but exhibits secondary activity toward this compound .

Role in Alkaloid Biosynthetic Pathways

This compound-derived metabolites are critical for alkaloid production:

-

Nicotine Biosynthesis : The N-methyl-Δ¹-pyrrolinium cation condenses with nicotinic acid derivatives to form nicotine .

-

Tropane Alkaloids : In plants like Datura stramonium, the cation is incorporated into hyoscyamine and scopolamine .

Regulatory Mechanisms :

-

MPO expression is induced by jasmonate signaling and co-regulated with nicotine-specific transcription factors .

-

PMT activity is spatially restricted to root tissues in tobacco, aligning with nicotine biosynthesis sites .

Inhibitory Effects on Cellular Processes

This compound modulates metabolic pathways:

-

Ornithine Decarboxylase (ODC) Inhibition : Reduces insulin-induced ODC activity in H-35 hepatoma cells, impacting polyamine synthesis .

-

Toxicity : At elevated concentrations, it disrupts membrane integrity and protein function .

Comparative Substrate Utilization

Enzymes involved in this compound metabolism exhibit distinct substrate preferences:

| Enzyme | Preferred Substrate | Catalytic Efficiency () |

|---|---|---|

| MPO1 | This compound | 8.98 |

| NtDAO1 | Putrescine | 3.45 |

| AtCuAO1 | Cadaverine | 1.46 |

Applications De Recherche Scientifique

Role in Nicotine Biosynthesis

N-Methylputrescine Oxidase

this compound is a precursor in the biosynthesis of nicotine, primarily in tobacco plants. The enzyme this compound oxidase (MPO) catalyzes the oxidative deamination of this compound, converting it into other compounds necessary for nicotine production. This process is crucial for the tobacco industry and has implications for understanding nicotine's metabolic pathways .

Molecular Evolution Studies

Research has shown that MPO belongs to the copper-containing amine oxidase superfamily. Studies on the molecular evolution of MPO have provided insights into its functional adaptations in different Nicotiana species, highlighting evolutionary pressures that shape its activity and efficiency in nicotine biosynthesis .

Potential Therapeutic Uses

Pharmacological Applications

this compound's role as a mouse metabolite suggests potential applications in pharmacology. Its derivatives have been studied for their effects on cellular processes, including cell proliferation and apoptosis. Understanding these mechanisms could lead to the development of novel therapeutic agents targeting various diseases .

Cocaine Biosynthesis Studies

Recent studies have investigated the oxidation of this compound during cocaine biosynthesis. By employing isotope labeling techniques, researchers have explored how this compound participates in metabolic pathways leading to cocaine production. This research not only enhances our understanding of plant secondary metabolites but also has implications for drug synthesis and regulation .

Agricultural Biotechnology

Enhancing Crop Traits

In agricultural biotechnology, this compound is being explored for its potential to enhance crop resilience against environmental stressors. Genetic engineering approaches involving MPO may enable the development of crop varieties with improved growth under adverse conditions, thus contributing to food security .

Biological Control Agents

The application of this compound in developing biological control agents is also under investigation. Its role in plant defense mechanisms could be harnessed to create natural pesticides or growth enhancers that reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .

Data Tables and Case Studies

Case Study: Molecular Cloning of this compound Oxidase

A significant study involved the molecular cloning of MPO from tobacco plants, which elucidated its role in nicotine biosynthesis. This research demonstrated how manipulating MPO expression could affect nicotine levels, providing a pathway for developing tobacco plants with tailored alkaloid profiles. Such advancements could lead to more efficient tobacco production and better understanding of alkaloid metabolism in plants .

Mécanisme D'action

N-Methylputrescine exerts its effects primarily through its role as a precursor in alkaloid biosynthesis. The enzyme putrescine N-methyltransferase catalyzes its formation from putrescine. Subsequently, this compound oxidase converts it into 4-methylaminobutanal, which cyclizes to form the N-methyl-Δ1-pyrrolinium cation. This cation then condenses with nicotinic acid-derived metabolites to produce nicotine precursors . These alkaloids interact with various molecular targets, including nicotinic acetylcholine receptors, which are involved in neuronal signaling .

Comparaison Avec Des Composés Similaires

N-Methylputrescine is similar to other polyamine derivatives involved in alkaloid biosynthesis, such as:

Putrescine: The precursor of this compound, involved in polyamine metabolism.

Cadaverine: Another diamine involved in polyamine metabolism.

Spermidine: A polyamine that shares a similar biosynthetic pathway with putrescine.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of nicotine and tropane alkaloids. Unlike putrescine and cadaverine, which are more broadly involved in polyamine metabolism, this compound is specifically methylated and oxidized to form key intermediates in the production of these alkaloids .

Activité Biologique

N-Methylputrescine (NMP) is a polyamine derivative formed from putrescine through the action of putrescine N-methyltransferase (PMT). This compound plays significant roles in various biological processes, particularly in plant metabolism and development, as well as in mammalian systems. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on cellular functions, and implications in pharmacology.

1. Metabolic Pathways

This compound is synthesized from putrescine by the enzyme putrescine N-methyltransferase (PMT), which transfers a methyl group from S-adenosylmethionine (SAM) to putrescine. This reaction is crucial for the biosynthesis of several important alkaloids, including nicotine and tropane alkaloids like hyoscyamine.

Table 1: Enzymatic Pathways Involving this compound

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Putrescine N-methyltransferase | Putrescine | This compound | Precursor for alkaloid biosynthesis |

| This compound oxidase | This compound | Methylated products | Involved in degradation of NMP |

| Ornithine decarboxylase | Ornithine | Putrescine | Precursor for polyamine synthesis |

2. Biological Functions

This compound exhibits various biological activities, particularly influencing cell growth and differentiation. In studies involving H-35 hepatoma cells, it was shown to inhibit insulin-induced ornithine decarboxylase activity, suggesting a regulatory role in protein synthesis and cellular metabolism .

Case Study: Tobacco Plants

In tobacco (Nicotiana tabacum), the activities of PMT and this compound oxidase were correlated with nicotine biosynthesis. Following shoot decapitation, there was a marked increase in the activities of these enzymes, indicating that NMP is involved in the regulation of nicotine production .

3. Implications in Plant Physiology

This compound has been implicated in several physiological processes within plants:

- Growth Regulation : It plays a role in root architecture and response to nitrogen availability, affecting biomass partitioning between shoots and roots .

- Stress Response : The accumulation of NMP can be influenced by environmental stresses, such as low nitrogen conditions or hormonal treatments like auxin .

4. Pharmacological Relevance

This compound's role extends into pharmacology due to its involvement in alkaloid biosynthesis. The manipulation of PMT activity can lead to altered levels of pharmacologically active compounds like nicotine, which has implications for both agricultural practices and therapeutic applications.

Table 2: Pharmacological Relevance of this compound

| Compound | Source | Biological Activity |

|---|---|---|

| Nicotine | Tobacco | Stimulant; used in smoking cessation therapies |

| Hyoscyamine | Atropa belladonna | Anticholinergic; used in treating motion sickness |

5. Research Findings

Recent studies have highlighted the intricate regulatory mechanisms governing the biosynthesis of this compound and its derivatives. For example, the expression of PMT genes was found to be significantly induced by methyl jasmonate treatment in Hyoscyamus niger roots, emphasizing its role in secondary metabolite production .

Furthermore, genetic manipulation studies have shown that suppressing PMT leads to decreased levels of both this compound and its downstream alkaloids while increasing putrescine levels, indicating feedback regulation within polyamine metabolism .

Propriétés

IUPAC Name |

N'-methylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIVMBYMDISYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310169 | |

| Record name | N1-Methyl-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylputrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14475-60-6 | |

| Record name | N1-Methyl-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14475-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-Methyl-1,4-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminobutyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1,4-DIAMINOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y53JBS3498 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylputrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of N-methylputrescine?

A: this compound serves as a key intermediate in the biosynthesis of pyrrolidine and tropane alkaloids. [, , , , , , ] These alkaloids exhibit a range of pharmacological activities, including anticholinergic, anesthetic, and stimulant effects, making them valuable for medicinal purposes. [, ]

Q2: How is this compound synthesized in plants?

A: The biosynthesis of this compound involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the diamine putrescine. This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT). [, , , , ]

Q3: Which enzymes are involved in the metabolism of this compound?

A: Beyond PMT, this compound oxidase (MPO) is a key enzyme involved in the subsequent oxidation of this compound to form the pyrroline ring found in nicotine and other alkaloids. [, , , , ]

Q4: Does the production of this compound influence the levels of other polyamines in plants?

A: Research suggests that putrescine N-methyltransferase (PMT), the enzyme responsible for this compound synthesis, can impact the balance of polyamines in plants. PMT effectively removes putrescine from the polyamine pool, potentially affecting the levels of other polyamines like spermidine and spermine. []

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C5H14N2, and its molecular weight is 102.18 g/mol. []

Q6: Does this compound oxidase (MPO) exhibit substrate specificity?

A: Studies have demonstrated that MPO preferentially oxidizes N-methylated amines like this compound compared to non-N-methylated diamines, showcasing its specificity towards this key intermediate in alkaloid biosynthesis. []

Q7: Can this compound and its analogs act as inhibitors of diamine oxidase (DAO)?

A: Research indicates that this compound and its synthetic N-alkyl analogs can inhibit DAO activity. Specifically, N-cyclohexylcadaverine and N-benzylputrescine exhibited potent inhibition, suggesting potential applications in modulating DAO activity. []

Q8: Can manipulating this compound biosynthesis alter alkaloid production in plants?

A: Yes, genetic engineering approaches targeting this compound biosynthesis can significantly impact alkaloid production. Overexpressing PMT in tobacco plants led to increased levels of both hyoscyamine and scopolamine, while suppressing MPO expression in tobacco roots resulted in elevated levels of anatabine, anabasine, and anatalline. [, ]

Q9: Can exogenous application of this compound influence alkaloid levels in plant cultures?

A: Feeding experiments using Hyoscyamus niger suspension cultures revealed that exogenous this compound, along with other precursors like tropine and tropic acid, could enhance the production of alkaloids like hyoscyamine. []

Q10: How is this compound typically quantified in plant tissues?

A: High-performance liquid chromatography (HPLC) is commonly employed to quantify this compound in plant extracts. This method often involves derivatization with dansyl chloride, followed by separation and detection of the fluorescent derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.